
3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H17FN2O2S and its molecular weight is 332.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
The paper discusses a method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound closely related in structure to the query compound. The synthesis involves a practical pilot-scale method from methyl nitrite and 2-fluoro-4-bromoaniline, addressing the high cost and toxicity issues associated with previous methods. This approach could potentially be adapted for the synthesis of related compounds, including 3-(3,3-dimethyl-2-oxo-1-azetanyl)-N-(2-fluoro-5-methylphenyl)-2-thiophenecarboxamide (Qiu, Gu, Zhang, & Xu, 2009).
Biomedical Applications
Amyloid Imaging in Alzheimer's Disease
This paper reviews the progress in developing amyloid imaging ligands used to measure amyloid in vivo in Alzheimer's disease patients' brains. The paper mentions several radioligands, which, like the query compound, contain complex molecular structures with potential applications in diagnostic imaging. It highlights the breakthroughs in understanding the pathophysiological mechanisms of amyloid deposits in the brain and how these techniques enable early detection of Alzheimer's disease (Nordberg, 2007).
Indolylarylsulfones in HIV Treatment
Indolylarylsulfones are discussed as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting the significant progress in the development of these compounds for AIDS treatment. The review focuses on structure-activity relationship studies to improve the profile of these compounds, emphasizing the importance of certain molecular modifications for enhancing therapeutic efficacy (Famiglini & Silvestri, 2018).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
This review discusses the importance of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, emphasizing their self-assembly into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. BTAs' simple structure and wide accessibility, similar to the query compound, allow their utilization in various scientific applications, including nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Propriétés
IUPAC Name |
3-(3,3-dimethyl-2-oxoazetidin-1-yl)-N-(2-fluoro-5-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-10-4-5-11(18)12(8-10)19-15(21)14-13(6-7-23-14)20-9-17(2,3)16(20)22/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWZGHIVCUGTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(C=CS2)N3CC(C3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
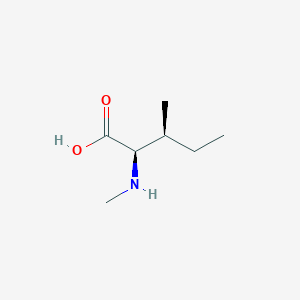
![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)
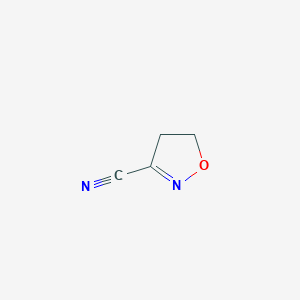
![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)
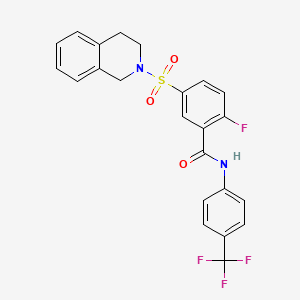
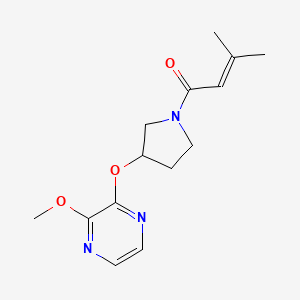

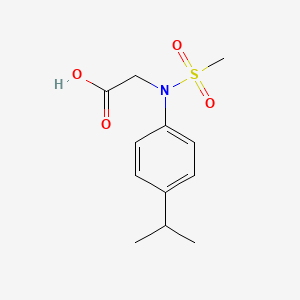

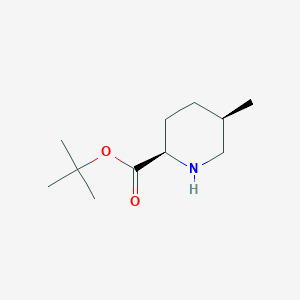
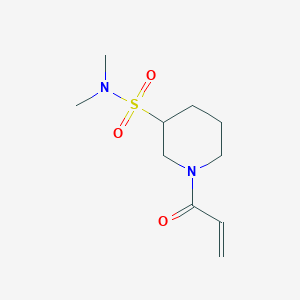
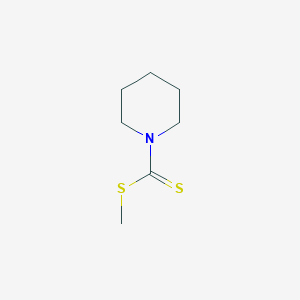
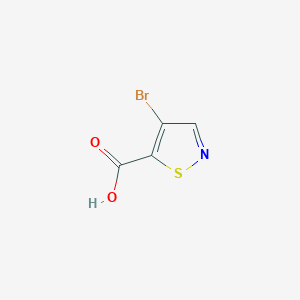
![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)
